N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021263-84-2
Cat. No.: VC11951913
Molecular Formula: C20H18ClN3O5S2
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-84-2 |
|---|---|
| Molecular Formula | C20H18ClN3O5S2 |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O5S2/c1-12-3-8-16(15(21)9-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-4-13(29-2)5-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | MZBAMLMNJLRUOC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Introduction
Synthesis
2.1 Synthetic Pathway
The synthesis of this compound would involve:
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Formation of the dihydropyrimidinone core via Biginelli reaction or similar multicomponent reactions.
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Introduction of the sulfonamide group, typically through sulfonyl chloride derivatives reacting with amines.
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Thioether bond formation, requiring nucleophilic substitution at a halogenated intermediate.
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Final acetamide coupling, using standard amide-bond-forming reactions like carbodiimide-mediated coupling.
2.2 Analytical Confirmation
Common techniques for structural confirmation include:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, sulfonamide NH, and other functional groups.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O stretch for amides).
Biological Activity and Applications
3.1 Potential Applications
Based on its structure, the compound could have:
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Pharmacological Potential: The dihydropyrimidinone core and sulfonamide groups are often associated with enzyme inhibition, antibacterial, or anti-inflammatory activities.
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Material Science Uses: Sulfur-containing compounds are sometimes explored for their electronic or catalytic properties.
3.2 Biological Studies
Although specific studies on this compound are not available, related compounds with similar scaffolds have shown:
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Anti-inflammatory effects via inhibition of enzymes like cyclooxygenase or lipoxygenase .
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Anticancer properties through apoptosis induction in cancer cell lines .
Comparative Data Table
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